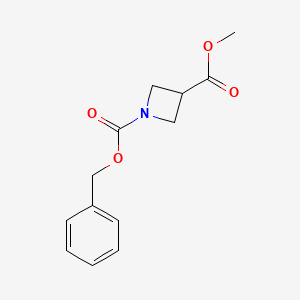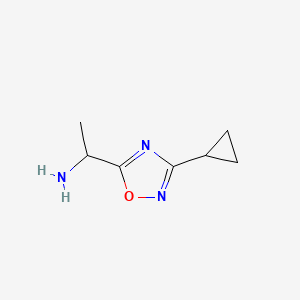
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate
Overview
Description
“1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C13H15NO4 . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” and its derivatives has been reported in several studies . For instance, it has been used as a precursor in the synthesis of azaspiro [3.4]octanes .Molecular Structure Analysis
The molecular structure of “1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” consists of a benzyl group attached to the 1-position of an azetidine ring, which is further substituted at the 3-position with a methyl group . The azetidine ring is also substituted at the 1 and 3 positions with carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl 3-methyl azetidine-1,3-dicarboxylate” include a molecular weight of 249.26 g/mol, a XLogP3-AA value of 1.3, zero hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, an exact mass of 249.10010796 g/mol, and a topological polar surface area of 55.8 Ų .Scientific Research Applications
Synthesis of Azaspiro[3.4]octanes
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate: is used as a building block in the synthesis of azaspiro[3.4]octanes, which are compounds of interest due to their potential pharmacological activities . The Carreira group has developed methods for the functionalization of this substrate via enolization at the 3-position in the presence of LDA (Lithium diisopropylamide).
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its structure allows for the introduction of various functional groups that can lead to the discovery of novel therapeutic agents .
Materials Science
The azetidine ring present in 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can be incorporated into polymers to enhance their properties. This includes increasing thermal stability and modifying mechanical strength, which is valuable in creating advanced materials for industrial applications .
Environmental Science
Researchers are exploring the use of azetidine derivatives in environmental science, particularly in the area of green chemistry. The goal is to develop sustainable processes and materials that minimize the use and generation of hazardous substances .
Analytical Chemistry
In analytical chemistry, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of complex mixtures in various samples .
Biochemistry
This compound is also significant in biochemistry research, where it can be used to study enzyme-substrate interactions. Its unique structure can mimic certain biological molecules, aiding in the understanding of biochemical pathways .
Pharmacology
In pharmacology, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is valuable for drug design and discovery. It can be used to synthesize compounds with potential activity against various diseases, contributing to the development of new medications .
Chemical Education
Lastly, this compound is used in chemical education to teach advanced organic synthesis techniques. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound can be readily functionalized via enolization at the 3-position in the presence of lda .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound is used as a building block in the synthesis of azaspiro[3.4]octanes , suggesting that it may play a role in the synthesis of these complex organic compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
properties
IUPAC Name |
1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBHUIMZBSWWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662583 | |
| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
CAS RN |
757239-60-4 | |
| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)

amine](/img/structure/B1520992.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)









![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)